molecular formula C11H17BrN2OS B7025421 2-[(5-Bromothiophen-3-yl)methylamino]-2,3-dimethylbutanamide

2-[(5-Bromothiophen-3-yl)methylamino]-2,3-dimethylbutanamide

Cat. No.: B7025421
M. Wt: 305.24 g/mol
InChI Key: UBIVDLUKHUVJMM-UHFFFAOYSA-N
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Description

2-[(5-Bromothiophen-3-yl)methylamino]-2,3-dimethylbutanamide is a synthetic organic compound that features a brominated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromothiophen-3-yl)methylamino]-2,3-dimethylbutanamide typically involves the bromination of thiophene derivatives followed by amination and subsequent amidation reactions. One common method includes the bromination of 3-methylthiophene using N-bromosuccinimide in the absence of benzoyl peroxide . The resulting brominated thiophene is then subjected to nucleophilic substitution with a suitable amine, followed by amidation to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromothiophen-3-yl)methylamino]-2,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to yield the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives without the bromine atom.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-Bromothiophen-3-yl)methylamino]-2,3-dimethylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Bromothiophen-3-yl)methylamino]-2,3-dimethylbutanamide involves its interaction with specific molecular targets. The brominated thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the amide group can form hydrogen bonds with biological macromolecules, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Bromothiophen-3-yl)methylamino]-2,3-dimethylbutanamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

2-[(5-bromothiophen-3-yl)methylamino]-2,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2OS/c1-7(2)11(3,10(13)15)14-5-8-4-9(12)16-6-8/h4,6-7,14H,5H2,1-3H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIVDLUKHUVJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)N)NCC1=CSC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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